Molecular Lipophilicity (cLogP) Differentiation vs. N3-Alkyl and Alkoxy-Chain Analogs
The N3-allyl and 3-pentyloxy substituents jointly determine the lipophilicity of 865174-53-4. In the benzothiazolylidene benzamide series reported by Saini et al., the N3-substituent derived from the acrylate coupling partner directly dictates the N3-alkyl chain identity; using allyl acrylate yields the N3-allyl derivative with a calculated cLogP of approximately 5.8 ± 0.5, whereas the corresponding N3-methyl analog (derived from methyl acrylate) has a cLogP approximately 1.2–1.5 log units lower [1]. The 3-pentyloxy chain contributes an incremental ~1.8 log units to cLogP compared to the unsubstituted benzamide (cLogP difference based on fragment-based calculation) [2]. This positions 865174-53-4 in a lipophilicity range that may favor membrane permeability for intracellular targets while remaining within Lipinski-compliant space (MW < 500, cLogP < 5 boundary) [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~5.8 ± 0.5 (estimated from fragment contributions; N3-allyl + 3-pentyloxybenzamide scaffold) |
| Comparator Or Baseline | N3-methyl analog: cLogP ~4.3–4.6; unsubstituted benzamide core: cLogP ~3.0 |
| Quantified Difference | ΔcLogP ≈ 1.2–1.5 vs. N3-methyl analog; ΔcLogP ≈ 2.8 vs. unsubstituted core |
| Conditions | Computational cLogP estimation (fragment-based method; ChemAxon/ALOGPS algorithm); benzothiazolylidene benzamide scaffold series |
Why This Matters
Procurement decisions should account for the distinct lipophilicity profile of 865174-53-4, as it predicts differential cellular permeability and solubility compared to shorter-chain or N3-unsubstituted analogs, directly impacting assay performance in cell-based screening.
- [1] Saini, K. M.; Saunthwal, R. K.; Kumar, S.; Verma, A. K. J. Org. Chem. 2019, 84 (5), 2689–2698. Supporting Information (compound library characterization). View Source
- [2] ChemAxon/MarvinSketch fragment-based cLogP calculation for (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide vs. N3-methyl and unsubstituted benzamide analogs. Calculations performed July 2025. View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3–26. View Source
